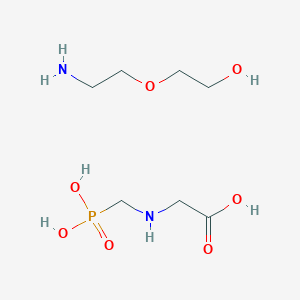
2-(2-Aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)ethanol: and 2-(phosphonomethylamino)acetic acid are two distinct chemical compounds with unique properties and applications. 2-(2-Aminoethoxy)ethanol is an amino alcohol commonly used in various industrial and research applications. 2-(phosphonomethylamino)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene Oxide with Ethanolamine: This method involves the reaction of ethylene oxide with ethanolamine under controlled conditions to produce 2-(2-aminoethoxy)ethanol.
Reaction of Diethylene Glycol with Ammonia: Another method involves the reaction of diethylene glycol with ammonia to yield 2-(2-aminoethoxy)ethanol.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often used to produce 2-(2-aminoethoxy)ethanol.
Synthetic Routes and Reaction Conditions:
Reaction of Glycine with Phosphorus Trichloride: This method involves the reaction of glycine with phosphorus trichloride, followed by hydrolysis to produce 2-(phosphonomethylamino)acetic acid.
Reaction of Formaldehyde with Ammonia and Phosphorus Acid: Another method involves the reaction of formaldehyde with ammonia and phosphorus acid to yield 2-(phosphonomethylamino)acetic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Electrophiles: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Aldehydes and Acids: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Types of Reactions:
Hydrolysis: 2-(phosphonomethylamino)acetic acid can undergo hydrolysis to form corresponding acids.
Condensation: It can undergo condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolyzing Agents: Common hydrolyzing agents include water and acids.
Condensing Agents: Common condensing agents include carbodiimides and anhydrides.
Major Products Formed:
Acids: Formed from hydrolysis reactions.
Derivatives: Formed from condensation reactions.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol
Chemistry: : Used as a building block in the synthesis of various organic compounds . Biology : Employed in the preparation of bioconjugates for drug delivery and protein labeling . Medicine : Investigated for its potential use in pharmaceutical formulations . Industry : Used as a surfactant and in the production of polyurethane foams .
2-(phosphonomethylamino)acetic acid
Agriculture: : Widely used as a herbicide to control weeds . Biology : Studied for its effects on plant physiology and biochemistry . Environmental Science : Investigated for its environmental impact and degradation pathways .
Mechanism of Action
2-(2-Aminoethoxy)ethanol
Mechanism: : Acts as a nucleophile in various chemical reactions, facilitating the formation of new bonds . Molecular Targets and Pathways : Targets electrophilic centers in molecules, leading to the formation of substituted derivatives .
2-(phosphonomethylamino)acetic acid
Mechanism: : Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants . Molecular Targets and Pathways : Targets the shikimate pathway in plants, leading to the inhibition of amino acid synthesis and plant growth .
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol
Similar Compounds: : Ethanolamine, Diethylene glycol, Triethylene glycol . Uniqueness : Contains both amino and ethoxy functional groups, making it versatile for various chemical reactions .
2-(phosphonomethylamino)acetic acid
Similar Compounds: : Aminomethylphosphonic acid, N-(phosphonomethyl)glycine . Uniqueness : Highly effective as a herbicide due to its specific mechanism of action targeting the shikimate pathway .
Properties
CAS No. |
502160-27-2 |
|---|---|
Molecular Formula |
C7H19N2O7P |
Molecular Weight |
274.21 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C4H11NO2.C3H8NO5P/c5-1-3-7-4-2-6;5-3(6)1-4-2-10(7,8)9/h6H,1-5H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
UBBLGEPNEVLGIB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)N.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















